Product packaging for Cannabinolic acid(Cat. No.:CAS No. 2808-39-1)

Cannabinolic acid

Cat. No.: B1227558
CAS No.: 2808-39-1
M. Wt: 354.4 g/mol
InChI Key: KXKOBIRSQLNUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabinolic acids, primarily Tetrahydrocannabinolic Acid (THCA) and Cannabidiolic Acid (CBDA), are the non-psychoactive, acidic precursors to THC and CBD found in the raw Cannabis sativa plant . These compounds are gaining significant attention in biomedical research for their distinct biological properties and high bioavailability compared to their decarboxylated counterparts . A key area of investigation is their potent anti-inflammatory and anticancer activity. Studies have shown that THCA and CBDA can suppress pro-inflammatory cytokines like TNF-α and inhibit cyclooxygenase enzymes (COX-1 and COX-2) . In vitro and in vivo studies reveal promising anticancer activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, Caco-2), and prostate cancer (PC-3, DU-145) . The presence of a carboxyl group in their molecular structure provides a versatile site for chemical derivation, opening a "Klondike" of opportunities for developing novel synthetic analogs with enhanced activity, such as nitrogen-containing derivatives which have demonstrated potent efficacy with IC50 values in the low micromolar range against specific cancer models . Beyond oncology, early preclinical research indicates potential therapeutic value for these acids in managing conditions like nausea, seizures, and neurodegenerative diseases, attributed to their interaction with the endocannabinoid system and other molecular targets such as TRP channels . This product is presented as a high-purity compound, isolated using advanced methods like ion exchange resin extraction to achieve purities of 95-99%, making it suitable for rigorous pharmaceutical and pharmacological research . It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O4 B1227558 Cannabinolic acid CAS No. 2808-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9-12,23H,5-8H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKOBIRSQLNUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182356
Record name Cannabinolic acid
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2808-39-1
Record name Cannabinolic acid
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Record name Cannabinolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6,6,9-trimethyl-3-pentyl-benzo[c]chromene-2-carboxylic acid
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Record name CANNABINOLIC ACID
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Biosynthesis and Biotransformation of Cannabinolic Acid

Heterologous Production Systems for Cannabinolic Acid

The biosynthesis of CBNA outside of the Cannabis sativa plant hinges on the production of its direct precursor, Tetrahydrothis compound (THCA). CBNA is an oxidized form of THCA. nih.govgoogle.com Therefore, heterologous systems are primarily engineered to produce THCA, which can then be converted to CBNA.

Recombinant Microorganism Engineering for Biosynthetic Pathway Elucidation and Production

The creation of microbial cell factories for cannabinoid production offers a promising and sustainable alternative to traditional plant cultivation. mdpi.comnih.gov By introducing the necessary biosynthetic pathways into well-understood microorganisms like Escherichia coli and yeast, researchers can produce specific cannabinoids from simple feedstocks.

The complete microbial synthesis of major cannabinoids, including THCA, has been successfully demonstrated in Saccharomyces cerevisiae (brewer's yeast). frontiersin.org This involves genetically modifying the yeast to express genes from the cannabis plant and other organisms. A key step is the production of the central precursor, Cannabigerolic Acid (CBGA), from which THCA is synthesized. lbl.gov This was achieved by introducing cannabis genes into the yeast's metabolic pathways to produce precursor molecules, such as olivetolic acid, from the simple sugar galactose. lbl.gov From there, the yeast can synthesize CBGA, which is then converted to THCA by the enzyme THCA synthase. lbl.gov

Researchers have successfully reconstituted the final steps of the cannabinoid pathway in yeasts. nih.gov For instance, the expression of THCA synthase in Pichia pastoris (now known as Komagataella phaffii) enabled the bioconversion of exogenously fed CBGA into THCA. mdpi.comnih.gov In one study, this system yielded 0.36 g/L of THCA. mdpi.comresearchgate.net Interestingly, functional expression of THCA synthase was not achieved in E. coli, suggesting that the eukaryotic environment of yeast, with its specific cellular machinery like chaperones, may be necessary for the proper folding and function of this plant-derived enzyme. mdpi.comresearchgate.net

To improve yields, metabolic engineering strategies focus on optimizing the supply of precursors like hexanoyl-CoA and geranyl pyrophosphate (GPP). nih.gov For example, a fusion protein of ERG20WW and NphB (an aromatic prenyltransferase) has been shown to significantly increase the production of cannabinoids in yeast. researchgate.net Different yeast species, including Saccharomyces cerevisiae, Komagataella phaffii, and even the filamentous fungus Penicillium chrysogenum, have been engineered as potential platforms for cannabinoid biosynthesis. researchgate.netresearchgate.net

MicroorganismPrecursor(s) FedKey Enzymes ExpressedProductReported Titer
Saccharomyces cerevisiaeGalactoseFull pathway from galactoseTHCA8.0 mg/L
Komagataella phaffiiCBGATHCA synthaseTHCA0.36 g/L
Komagataella phaffiiOlivetolic acid, Geranyl diphosphateNphB, THCA synthaseTHCA-
Escherichia coli--No functional THCA synthase expression-

This table summarizes key findings in the heterologous production of THCA, the precursor to CBNA.

Once THCA is produced in the recombinant microorganism, it can be converted to CBNA through oxidation. google.com This can occur through exposure to air or UV light. google.com Research has also explored enzymatic conversion, with studies investigating cytochrome P450 monooxygenases for the specific conversion of THCA to CBNA. ubc.ca

Cell-Free Biocatalytic Systems for this compound Synthesis

An alternative to using whole living cells is the use of cell-free biocatalytic systems. These systems utilize purified enzymes to carry out the desired biochemical reactions in a controlled environment. This approach can overcome issues related to cell viability, product toxicity, and complex cellular regulation. nih.govresearchgate.net

Cell-free systems have been successfully designed to produce cannabinoid precursors. nih.govnih.gov One such system, using a cascade of 12 enzymes, was able to produce approximately 0.5 g/L of CBGA from low-cost inputs. nih.govresearchgate.net This yield was significantly higher than what was achieved in yeast-based production at the time. nih.govresearchgate.net The system was designed to be oxygen-independent and included a non-natural enzymatic pathway to reduce the requirement for the expensive cofactor ATP. nih.govresearchgate.net

The core of these cell-free systems for cannabinoid synthesis often involves the production of CBGA, which can then be converted to other cannabinoids in a subsequent enzymatic step. researchgate.netnih.gov For the synthesis of THCA, the enzyme THCA synthase can be introduced into the cell-free system. The potential of heterologously produced THCA synthase in a cell-free system has been investigated for preparative scale production. nih.gov To address the low water solubility of the substrate CBGA, a two-liquid phase system (aqueous/organic) was employed, which also allows for the continuous removal of the product. nih.gov This setup demonstrated the high stability and solvent tolerance of the enzyme, achieving a space-time-yield of 0.121 g/L/h for THCA. nih.gov

The CBGA produced in a cell-free system can be used as a substrate for THCA synthase to produce THCA. grantome.com Subsequently, the produced THCA can be converted to CBNA. While enzymatic conversion of THCA to CBNA in a cell-free system is an area of active research, chemical methods have also been developed. ubc.ca One patented method describes the conversion of THCA to CBNA using a benzoquinone reagent at a controlled temperature and reaction time. google.com

System TypeKey EnzymesInputsProductsReported Titer/Yield
Multi-enzyme cascade12 enzymes including a designed CBGA synthaseLow-cost inputs (e.g., glucose, isopentenol)CBGA/CBGVA~0.5 g/L
Two-liquid phase systemTHCA synthaseCBGATHCA0.121 g/L/h (space-time-yield)

This table highlights examples of cell-free systems for the synthesis of cannabinoid precursors.

Compound Names

AbbreviationFull Name
CBNAThis compound
THCATetrahydrothis compound
CBGACannabigerolic Acid
GPPGeranyl Pyrophosphate
ATPAdenosine Triphosphate
CBDACannabidiolic Acid
CBDVACannabidivarinic Acid
THCVATetrahydrocannabivarinic Acid
THCTetrahydrocannabinol
CBNCannabinol (B1662348)
CBGCannabigerol (B157186)
CBDCannabidiol (B1668261)
CBCACannabichromenic Acid
CBCCannabichromene
2-O-GOA2-O-geranyl olivetolic acid
OAOlivetolic Acid
OLSOlivetol Synthase
OACOlivetolic Acid Cyclase
AAEAcyl-Activating Enzyme
HCSHexanoyl-CoA Synthase
FADFlavin Adenine Dinucleotide
NADNicotinamide Adenine Dinucleotide
NADPNicotinamide Adenine Dinucleotide Phosphate
FMNFlavin Mononucleotide

Synthetic Chemistry and Structural Modification of Cannabinolic Acid

Total Synthesis Approaches for Cannabinolic Acid

The total synthesis of CBNA is less commonly reported than that of its decarboxylated counterpart, cannabinol (B1662348) (CBN). sci-hub.se However, several strategies developed for CBN can be adapted for CBNA synthesis, primarily by ensuring the preservation of the carboxylic acid group on the olivetolic acid-derived aromatic ring. The most prevalent synthetic route to CBNA itself is the semi-synthesis from its natural precursor, THCA. sci-hub.senih.gov

A common semi-synthetic method involves the aromatization of THCA. One reported procedure utilizes selenium dioxide with trimethylsilyl (B98337) polyphosphate (PPSE) as a catalyst in a solvent like chloroform (B151607) to dehydrogenate THCA, yielding CBNA. sci-hub.senih.gov Another approach involves oxidizing THCA through exposure to air or UV light. google.com Methods for converting THCA to CBNA also include using reagents like tetrachloro-1,4-benzoquinone. google.com

Full synthesis strategies often build the tricyclic dibenzopyran structure through key bond-forming reactions. These can be broadly categorized:

Biphenyl (B1667301) Coupling Approach : This strategy involves coupling two aromatic portions to form the biphenyl core of the molecule, followed by an intramolecular reaction to close the pyran ring (Ring B). mdpi.com

Condensation and Cyclization : Classic approaches, like the one pioneered by Adams for CBN, rely on the condensation of a resorcinol (B1680541) derivative (or its hydrogenated form) with a second component, followed by cyclization and aromatization to form the final scaffold. mdpi.comnih.gov

Diels-Alder Cycloadditions : More modern approaches utilize cycloaddition reactions, such as the Diels-Alder reaction, to construct the core ring system from simpler precursors. mdpi.comchemrxiv.org

For instance, a synthesis of CBN that could conceptually be adapted for CBNA involves the condensation of 5-n-amyl-1,3-cyclohexanedione with methyl-2-bromobenzoic acid, followed by aromatization with sulfur to form a lactone intermediate. mdpi.comnih.gov To produce CBNA instead of CBN, the starting material would need to be a carboxylated resorcinol derivative (olivetolic acid), and the reaction conditions would need to be managed to prevent decarboxylation.

Regioselectivity—the control of the position of chemical bond formation—is critical in the synthesis of complex molecules like CBNA. In the context of CBNA synthesis, this primarily concerns the selective formation of bonds to create the correct substitution pattern on the aromatic rings and the specific closure of the pyran ring.

Key regioselective strategies include:

Directed Ortho-Metalation (DoM) : This powerful technique can be used to introduce substituents at specific positions on the aromatic rings by using a directing group to guide a metalating agent (like an organolithium reagent) to an adjacent position.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in forming the biphenyl linkage. The regioselectivity is precisely controlled by the initial placement of halide and boronic acid/ester (or stannane) functional groups on the two aromatic coupling partners. mdpi.com For example, a Suzuki cross-coupling of methyl 4-bromo-2-iodobenzoate has been shown to proceed with exclusive regioselectivity at the more reactive iodo-substituted carbon. mdpi.com

Enzymatic Synthesis : The biosynthesis of cannabinoids demonstrates exquisite regioselectivity. The enzyme geranyldiphosphate:olivetolate geranyltransferase (GOT), also known as cannabigerolic acid synthase (CBGAS), catalyzes the specific C-alkylation of olivetolic acid with geranyl pyrophosphate (GPP) to produce cannabigerolic acid (CBGA), the precursor to THCA. researchgate.netoup.com Engineered prenyltransferases, such as NphB, have been developed to improve the activity and regioselectivity of this condensation to favor CBGA formation. rsc.org

Unlike its precursor THCA, which has two chiral centers, the core structure of CBNA is aromatic and achiral. The aromatization of the C-ring during the conversion of THCA to CBNA eliminates these stereocenters. mdpi.com

Therefore, stereochemical considerations in CBNA synthesis are primarily relevant under two conditions:

Synthesis via Chiral Precursors : When CBNA is synthesized from THCA, the stereochemistry of the THCA starting material dictates the initial conformation before aromatization. The natural form of THCA is (−)-trans-Δ⁹-THCA. mdpi.com

Synthesis of Chiral CBNA Derivatives : Stereochemistry becomes a central challenge when synthesizing CBNA analogs that possess chiral elements. A notable example is the development of axially-chiral cannabinoids (ax-CBNs). These molecules are a type of atropisomer, where rotation around the biaryl single bond is restricted, creating non-superimposable mirror images. The synthesis of these novel scaffolds requires advanced strategies to control the axial chirality, opening up a new area of cannabinoid chemical space. chemrxiv.org

Regioselective Functionalization Strategies

Derivatization Strategies for this compound Analogs

Derivatization of the CBNA molecule is a key strategy for creating analogs with potentially different chemical and biological properties. Modifications can be targeted to three main regions of the molecule: the carboxylic acid group, the alkyl side chain, and the aromatic ring system.

The carboxylic acid group is a prime target for modification. It is known to be thermally labile, readily undergoing decarboxylation to form CBN when heated. nih.gov Derivatization can stabilize the molecule or introduce new functionalities.

Esterification : Converting the carboxylic acid to an ester is a common strategy. Esters can protect the acid from decarboxylation and can act as prodrugs. nih.gov Terpene esters of acidic cannabinoids have been reported. nih.gov

Amidation : The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This introduces a nitrogen atom and changes the hydrogen bonding capabilities of the molecule.

Silylation : For analytical purposes, especially gas chromatography (GC), the carboxylic acid group is often derivatized into a trimethylsilyl (TMS) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). thieme-connect.comresearchgate.net This process increases the volatility and thermal stability of the molecule, preventing decarboxylation in the hot GC injection port. thieme-connect.comresearchgate.net

Other Derivatives : A patent application describes THCA and CBDA derivatives where the carboxylic acid is modified to form nitriles, amides, or incorporated into a heterocyclic ring, suggesting similar modifications could be applied to CBNA. google.com

A recent computational study explored modifying the carboxylic acid group of various cannabinoids, including CBNA, into sulfonamides to enhance their binding affinity and selectivity for certain biological targets. nih.govacs.orgacs.org

Table 1: Examples of Carboxylic Acid Modifications in Cannabinoids

Modification Type Reagent/Process Purpose Reference(s)
Esterification Alcohol, Acid Catalyst Prodrug formation, Protection nih.gov
Amidation Amine, Coupling Agent Introduce new functionality google.com
Silylation BSTFA Analytical derivatization (GC) thieme-connect.comresearchgate.net
Sulfonamidation Sulfonamide Precursors Modulate biological activity nih.govacs.orgacs.org

The n-pentyl side chain attached to the resorcinol-derived ring is crucial for the interaction of many cannabinoids with their biological targets. Altering its length or structure can significantly impact activity. caymanchem.com

Varying Chain Length : The natural biosynthesis of cannabinoids involves precursors with different alkyl chain lengths, such as varinolic acid (propyl C3 side chain) and olivetolic acid (pentyl C5 side chain). caymanchem.com Synthetic strategies can mimic this by starting with resorcinol analogs bearing different alkyl chains (e.g., propyl, butyl, heptyl). Structure-activity relationship studies on THC analogs show that a minimum of three carbons is needed for CB1 receptor binding, with maximal activity seen with an eight-carbon chain. caymanchem.com

Introducing Functionality : The side chain can be functionalized to introduce new chemical groups. For example, synthetic methods have been proposed that allow for the introduction of a hydroxyl group or a halogen onto the alkyl chain via alkyne intermediates. google.com

Table 2: Common Alkyl Side Chain Variations in Cannabinoids

Side Chain Common Name Prefix Example Precursor Acid Reference(s)
Methyl (C1) Orcinol series - caymanchem.com
Propyl (C3) -varin Varinolic Acid caymanchem.com
Butyl (C4) -butol (Thought to be from microbial oxidation) caymanchem.com
Pentyl (C5) (Standard) Olivetolic Acid caymanchem.com
Heptyl (C7) -phorol - caymanchem.com

The dibenzopyran aromatic system offers several positions for functionalization, allowing for the synthesis of a wide array of analogs.

Hydroxylation : The introduction of additional hydroxyl groups can alter the polarity and receptor-binding profile of the molecule. For example, 8-hydroxycannabinol and its corresponding acid, 8-hydroxythis compound, have been isolated from high-potency Cannabis varieties, indicating that functionalization at the C-8 position of the aromatic ring is possible. mdpi.com

Halogenation : Introducing halogen atoms (F, Cl, Br, I) can modify the electronic properties and metabolic stability of the compound.

Nitration and Azidation : Functionalization with nitro or azido (B1232118) groups can provide handles for further chemical transformations or for use in photochemical labeling studies. mdpi.com The synthesis of cannabilactones with azido groups has been reported, demonstrating the feasibility of such modifications on the cannabinoid scaffold. mdpi.com

Suzuki Cross-Coupling : As used in total synthesis, Suzuki coupling can also be employed in later-stage functionalization to attach new aryl or alkyl groups to the aromatic core, provided a suitable halide is present on the ring system. mdpi.com

Alterations to the Alkyl Side Chain

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound (CBNA) and its derivatives through structure-activity relationship (SAR) studies is a burgeoning field aimed at understanding how the molecule's chemical architecture influences its biological activity. These investigations are critical for optimizing therapeutic potential while minimizing undesirable effects.

Correlating Structural Features with Receptor Binding Affinities

The interaction of this compound (CBNA) with cannabinoid receptors and other molecular targets is a key determinant of its pharmacological profile. In vitro studies indicate that CBNA itself demonstrates a weak affinity for the primary cannabinoid receptors, CB1 and CB2, especially when compared to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC). The psychoactive effects of cannabinoids are largely mediated by the CB1 receptor; therefore, the low affinity of CBNA for this receptor suggests a reduced risk of psychoactive side effects. tu.ac.thresearchgate.net

Computational studies have further elucidated the binding profile of CBNA, revealing that along with other non-psychoactive cannabinoid acids like Cannabichromenic Acid (CBCA) and Cannabielsoic Acid (CBEA), it exhibits a preferential binding affinity for the Cannabinoid Receptor 2 (CB2) and Cyclooxygenase-2 (COX-2). tu.ac.thresearchgate.net This selective binding profile points towards potential as an anti-inflammatory agent with a more favorable safety profile. tu.ac.thresearchgate.net

Key structural features of cannabinoid molecules are known to govern their receptor affinities. For instance, the length of the C3 alkyl side chain is directly correlated with CB1 and CB2 binding affinity; a longer chain generally leads to increased affinity. nih.govmdpi.com While this principle is established for cannabinoids like THC, it provides a predictive framework for CBNA derivatives. nih.gov Furthermore, the presence of a carboxylic acid group is a defining feature of CBNA and is crucial for its distinct activities. mdpi.comnih.gov An in silico study highlighted that the carboxylic group on CBNA, when compared to its decarboxylated form Cannabinol (CBN), increases its binding activity at certain protein targets. mdpi.com

Table 1: Comparative Receptor and Enzyme Binding Profile of this compound (CBNA) and Related Compounds

Compound Target Binding Affinity/Activity Notes
This compound (CBNA) CB1 Receptor Low Affinity. researchgate.net Suggests reduced psychoactive potential.
CB2 Receptor Preferential Binding. tu.ac.thresearchgate.net Associated with immune function and inflammation.
COX-2 Enzyme Strong Affinity/Inhibition. tu.ac.thnih.gov A key target for anti-inflammatory drugs.
Cannabinol (CBN) CB1 Receptor Low Affinity (Ki = 211.2 nM). Decarboxylated product of CBNA.
CB2 Receptor Higher affinity than for CB1 (Ki = 126.4 nM).
Δ⁹-THCA COX-2 Enzyme Weak Inhibitor (IC50 > 100 µM). nih.gov Demonstrates the importance of the overall structure beyond just the carboxylic acid group.
CBDA COX-2 Enzyme Selective Inhibitor (IC50 ~ 2 µM). nih.govfrontiersin.org Shows 9-fold higher selectivity for COX-2 over COX-1. nih.gov

This table is for informational purposes and is based on available research data. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are common measures of binding affinity and potency, respectively. A lower value generally indicates a stronger interaction.

Impact of Structural Modifications on Enzymatic Interactions

Structural modifications to the CBNA molecule can significantly alter its interactions with various enzymes, a critical consideration for drug design and understanding its metabolic fate. A primary area of interest is the interaction with cyclooxygenase (COX) enzymes. Studies have shown that cannabinoid acids can be selective inhibitors of COX-2. nih.govfrontiersin.org The carboxylic acid moiety is a crucial determinant for this inhibitory activity. nih.gov For example, methylating the carboxylic acid group of the related Cannabidiolic Acid (CBDA) leads to a loss of its COX-2 selectivity. nih.gov

This enzymatic interaction can be further enhanced through targeted structural modifications. For instance, computational studies have proposed that incorporating a sulfonamide group into the structure of cannabinoid acid analogs could enhance their binding affinity and selectivity for COX-2 by creating a favorable interaction with the Arg499 residue within the enzyme's active site. tu.ac.th

Besides target enzymes like COX, structural features also impact metabolic enzymes. The primary route of cannabinoid metabolism in the body involves cytochrome P450 (CYP) enzymes. cannabidiolcbd.org While specific data on CBNA is limited, it is known that cannabinoids can inhibit various CYP isoenzymes, such as CYP2C9 and CYP2D6. nih.gov Any modification to the CBNA structure, such as altering the alkyl side chain or modifying the phenolic groups, would predictably influence its susceptibility to metabolism by these enzymes and its potential to cause drug-drug interactions. nih.gov

Another fundamental enzymatic interaction is the non-enzymatic decarboxylation that CBNA undergoes when exposed to heat or light, converting it to the neutral cannabinoid Cannabinol (CBN). nih.gov This transformation is technically a chemical reaction rather than a direct enzymatic process within the body but is a critical aspect of its chemistry that alters its biological properties.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting the structure-activity relationships of cannabinoid derivatives, including CBNA, thereby accelerating the drug discovery process. mdpi.com These in silico methods allow researchers to model the interactions between a ligand like CBNA and its biological targets at the molecular level, providing insights that guide the synthesis of more potent and selective compounds. mdpi.comkcl.ac.uk

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to build models that correlate the three-dimensional properties of molecules with their biological activities. nih.govnih.gov For cannabinoids, 3D-QSAR studies help in understanding the structural requirements for binding to CB1 and CB2 receptors, differentiating the features that lead to selectivity for one receptor over the other. nih.gov

More advanced computational approaches, such as semiempirical quantum mechanical (SQM) methods like GFN2-xTB combined with solvation models, have been used to calculate the binding free energies of cannabinoids with receptors like CB2 and enzymes like COX-2. tu.ac.th These methods offer a higher degree of accuracy than standard molecular docking simulations and can effectively identify promising drug candidates while filtering out false negatives. tu.ac.th For example, such studies have successfully predicted that non-psychoactive cannabinoid acids, including CBNA, would have strong affinities for COX-2 and CB2. tu.ac.th

These computational models can also predict the effects of specific structural modifications. The successful prediction that adding a sulfonamide group to a cannabinoid acid scaffold would improve COX-2 binding highlights the predictive power of these techniques. tu.ac.th By simulating how a novel derivative fits into a target's binding site, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.

Advanced Analytical Methodologies for Cannabinolic Acid Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of CBDA involves its extraction from the plant material and subsequent sample preparation. These processes are critical for obtaining accurate quantitative results and for preserving the integrity of the acidic cannabinoid.

A variety of extraction techniques have been developed to selectively isolate cannabinoids from the plant matrix. Conventional methods such as solvent extraction using ethanol, maceration, and sonication are often employed. mdpi.com However, modern techniques are gaining prominence due to their efficiency and selectivity.

Pressurized hot water extraction (PHWE) has emerged as a green and efficient alternative for extracting polar and semi-polar compounds like CBDA. mdpi.com The selectivity of PHWE can be tuned by optimizing parameters such as temperature and time. For instance, studies have shown that specific temperature ranges can favor the extraction of CBDA and other non-psychoactive cannabinoids while minimizing the co-extraction of others. mdpi.com

Deep Eutectic Solvents (DESs) represent another innovative and environmentally friendly approach. frontiersin.org These solvents can be tailored to have a high affinity for specific cannabinoids. Research has demonstrated that certain DES compositions, such as those based on menthol (B31143) and lauric acid, can achieve higher extraction efficiency for CBDA compared to traditional solvents like ethanol, while also selectively reducing the extraction of impurities like chlorophyll (B73375) and waxes. frontiersin.org

Another novel method involves the use of triethylamine (B128534) to selectively precipitate CBDA from a solution, such as a cannabis resin solubilized in d-limonene. google.com This technique allows for the separation of CBDA from other cannabinoids like tetrahydrocannabinolic acid (THCA) through the formation of a triethylamine salt complex. google.com

Extraction MethodPrincipleAdvantagesKey Findings
Pressurized Hot Water Extraction (PHWE) Utilizes water at elevated temperatures and pressures to extract compounds.Green, fast, and efficient for polar/semi-polar compounds.Optimal conditions can selectively enhance the recovery of CBD, CBC, and CBG over THC and CBN. mdpi.com
Deep Eutectic Solvents (DESs) Employs a mixture of hydrogen bond donors and acceptors to form a eutectic solvent with specific solvating properties.Green, non-toxic, biodegradable, low-cost, and selective.A DES composed of Menthol and Lauric acid showed greater extraction efficiency for CBD and CBDA than ethanol. frontiersin.org
Selective Precipitation with Triethylamine Addition of triethylamine to a cannabinoid solution to selectively precipitate CBDA as a salt complex.Simple, effective, rapid, and safe for separating CBDA from THCA.Yields pure, selective CBDA:triethylamine salt. google.com

A significant challenge in the analysis of acidic cannabinoids is their thermal instability. CBDA readily decarboxylates into cannabidiol (B1668261) (CBD) when exposed to heat, a process that can also occur over time even at room temperature. purehemp.plresearchgate.net Therefore, minimizing decarboxylation during sample processing is paramount for accurate quantification of CBDA in its native form.

The primary factor influencing decarboxylation is temperature. Studies on the kinetics of CBDA decarboxylation have shown that the rate of conversion to CBD increases with temperature. For example, complete decarboxylation of CBDA can occur in about an hour at 120°C, while at 140°C, this process is complete within 30 minutes. researchgate.netcannactiva.com To preserve the acidic form, processing temperatures should be kept low. For instance, drying cannabis material at 50°C to 60°C for a short duration is a practice used to prepare samples for analysis while minimizing decarboxylation. karger.com

The choice of extraction method also plays a role. Techniques that operate at or near room temperature are preferable. For instance, some extraction protocols explicitly use ultrasonic baths at 25°C to extract cannabinoids without inducing significant decarboxylation. karger.com When heating is unavoidable, such as in certain extraction or purification steps, the conditions must be carefully controlled. It has been noted that performing heating steps in the absence of oxygen can help minimize the loss of cannabinoids. cannactiva.com

ParameterCondition to Minimize DecarboxylationRationale
Temperature Keep temperatures low (e.g., below 80°C) during drying and extraction. cannactiva.comThe rate of decarboxylation increases significantly with temperature. researchgate.netcannactiva.com
Time Minimize the duration of any heating steps.The extent of decarboxylation is a function of both time and temperature. researchgate.net
Atmosphere Perform heating in an inert atmosphere (e.g., absence of oxygen) if possible.Can reduce the degradation of cannabinoids at elevated temperatures. cannactiva.com

Selective Extraction Methods for this compound from Plant Matrix

Chromatographic Separation Techniques

Chromatography is the cornerstone of cannabinoid analysis, providing the means to separate and quantify individual compounds within a complex mixture. The choice between liquid and gas chromatography has significant implications for the analysis of acidic cannabinoids like CBDA.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of cannabinoids, particularly the acidic forms. mdpi.commdpi.com A major advantage of HPLC is that it performs separations at or near ambient temperature, thus avoiding the heat-induced decarboxylation of acidic cannabinoids. mdpi.comd-nb.info This allows for the direct and accurate quantification of both neutral and acidic cannabinoids in their native state without the need for chemical derivatization. mdpi.comresearchgate.net

Reverse-phase HPLC, typically using a C18 stationary phase, is the most common approach for cannabinoid profiling. d-nb.inforesearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acidic modifier like formic acid to improve peak shape and resolution. d-nb.info Detection is commonly achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which provides sensitivity and allows for the identification of cannabinoids based on their characteristic UV spectra. researchgate.nettandfonline.com The European Pharmacopoeia has established an official HPLC-UV method for the quantification of major cannabinoids, including CBDA. mdpi.com

HPLC ParameterTypical ConditionsPurpose
Stationary Phase C18 Reverse-Phase Column d-nb.inforesearchgate.netProvides good separation of cannabinoids with varying polarities.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid d-nb.infoElutes the cannabinoids from the column; formic acid improves peak shape.
Detector Diode Array Detector (DAD) or UV Detector researchgate.nettandfonline.comAllows for the detection and quantification of cannabinoids based on their UV absorbance.
Temperature Ambient or controlled (e.g., 40°C) karger.comAvoids thermal degradation of acidic cannabinoids.

Gas Chromatography (GC) is another powerful technique for cannabinoid analysis. However, its application to acidic cannabinoids like CBDA is complicated by the high temperatures used in the GC inlet and column, which cause on-column decarboxylation. d-nb.infothieme-connect.com This means that without a specific sample preparation step, GC analysis will measure the total potential CBD (from both native CBD and decarboxylated CBDA), rather than quantifying CBDA directly. thieme-connect.com In fact, studies have shown that this on-column decarboxylation can be incomplete, leading to an underestimation of the total cannabinoid content if not properly addressed. mdpi.com

To accurately quantify acidic cannabinoids using GC, a derivatization step is necessary prior to analysis. thieme-connect.comthieme-connect.com The most common derivatization technique is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the polar carboxyl group of CBDA into a non-polar and more volatile trimethylsilyl (B98337) (TMS) ester. thieme-connect.comnih.gov This process not only prevents decarboxylation but also improves the chromatographic properties of the cannabinoids, resulting in better peak shape and enhanced volatility. thieme-connect.com Fast GC methods coupled with mass spectrometry (MS) have been developed using this approach, allowing for rapid and sensitive analysis of a wide range of cannabinoids, including their acidic forms. nih.gov

Derivatization AgentPurposeOutcome
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Converts the carboxylic acid group of CBDA into a trimethylsilyl (TMS) ester. thieme-connect.comPrevents decarboxylation during GC analysis and improves volatility and peak shape. thieme-connect.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Another common silylating agent used for the same purpose. nih.govEnables the accurate quantification of acidic cannabinoids by GC.

For applications requiring pure CBDA, such as for research or the production of reference standards, preparative chromatography is employed. This technique operates on a larger scale than analytical chromatography, with the goal of isolating and purifying specific compounds from a mixture.

Various preparative chromatographic methods have been successfully used for the isolation of CBDA. Flash chromatography, using stationary phases like silica (B1680970) or C18, is a common approach. chromatographyonline.com A more advanced and efficient technique is Centrifugal Partition Chromatography (CPC), a form of counter-current chromatography. nih.govresearchgate.net CPC has been shown to be effective for the large-scale isolation of major cannabinoids, including CBDA, with high purity (90-95%). researchgate.net By using specific solvent systems, CPC can separate both acidic and neutral cannabinoids from a crude extract. researchgate.net One study demonstrated the use of CPC to effectively isolate both CBD and CBDA free of psychoactive compounds, achieving purities of 98.9% and 95.1% respectively. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique for preparative separations. chromatographytoday.com Using supercritical carbon dioxide as the primary mobile phase, SFC is considered a "green" technology and can be highly efficient for isolating individual cannabinoids. chromatographytoday.com

Preparative TechniquePrincipleAdvantagesReported Purity of CBDA
Flash Chromatography A rapid form of column chromatography using moderate pressure to drive the mobile phase.Relatively simple and can be used with various stationary phases (e.g., silica, C18). chromatographyonline.comN/A
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique that uses centrifugal force to retain the stationary phase.High throughput, high productivity, small solvent consumption, suitable for crude extracts. chromatographyonline.comnih.gov95.1% nih.gov
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase."Green" solvent, low viscosity allows for high flow rates and throughput. chromatographytoday.comN/A

Gas Chromatography (GC) Considerations for this compound Analysis (e.g., derivatization)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable tools in the study of CBNA, offering detailed insights into its molecular structure and concentration. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of this compound. mdpi.com It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. mdpi.com The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. researchgate.netnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to determine the complete ¹H and ¹³C chemical shifts of CBNA. researchgate.netnih.govuniversiteitleiden.nl For instance, the substitution of a carboxylic acid group on the cannabinoid nucleus has been shown to significantly affect the chemical shift of specific protons in the side chain. researchgate.netnih.gov It has also been observed that this carboxylic acid substitution can reduce intermolecular hydrogen bonding, which results in a sharpening of certain signals in the ¹H-NMR spectrum when measured in deuterated chloroform (B151607). researchgate.netnih.gov

Quantitative NMR (qNMR) offers a direct method for determining the concentration of CBNA in a sample without the need for extensive sample preparation that is often required for chromatographic methods. nih.gov The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for accurate quantification against an internal or external standard. mdpi.comnih.gov This makes qNMR a valuable tool for the rapid screening and quantification of cannabinoids in various products. nih.govresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (CBNA) in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Ring
C-1'-110.5
C-2'6.25 (s)155.2
C-3'-108.1
C-4'6.15 (s)154.8
C-5'-140.7
C-6'-122.3
Dibenzopyran Ring
C-26.30 (d, J=1.5 Hz)108.9
C-46.45 (d, J=1.5 Hz)109.8
C-4a-156.3
C-6-77.5
C-6a3.20 (d, J=10.5 Hz)45.8
C-72.15 (m)31.2
C-81.45 (s)27.8
C-91.10 (s)22.9
C-10a-155.0
C-10b-104.5
Pentyl Chain
C-1''2.45 (t, J=7.5 Hz)35.6
C-2''1.58 (m)30.9
C-3''1.30 (m)31.5
C-4''1.30 (m)22.5
C-5''0.88 (t, J=7.0 Hz)14.1
Carboxylic Acid
COOH12.5 (br s)175.8

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on experimental conditions.

Mass Spectrometry (MS) for Identification and Quantification of this compound and Metabolites

Mass Spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of this compound and its metabolites due to its high sensitivity and specificity. researchgate.net MS works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

In the context of CBNA research, MS is often used to confirm the molecular weight of the compound. The fragmentation pattern of CBNA under specific ionization conditions provides a unique fingerprint that aids in its structural identification. For instance, in negative ion mode, the deprotonated molecular ion of CBNA is observed, and its fragmentation can help distinguish it from its isomers. preprints.org

MS is particularly powerful for studying the metabolism of CBNA. By analyzing biological samples, researchers can identify metabolites formed in vivo through the detection of their unique mass spectral signatures. nih.gov This is crucial for understanding the pharmacokinetic profile of the compound. The high sensitivity of MS allows for the detection of trace amounts of metabolites in complex biological matrices. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable complementary techniques in this compound research. sci-hub.se

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting IR spectrum provides information about the functional groups present in the molecule. For CBNA, characteristic absorption bands would be expected for the hydroxyl (-OH), carboxylic acid (C=O and O-H), and aromatic (C=C) functional groups. This technique is particularly useful for confirming the presence of these key structural features. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. drawellanalytical.com The UV-Vis spectrum of CBNA is characterized by specific absorption maxima (λmax). sci-hub.se These absorption characteristics are influenced by the conjugated system of the molecule. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a simple and effective method for quantitative analysis, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC). mrclab.comdrawellanalytical.com The absorbance is directly proportional to the concentration of the analyte in a solution, following the Beer-Lambert law.

Table 2: Spectroscopic Data for this compound (CBNA)

Spectroscopic TechniqueKey ObservablesTypical Values for CBNA
Mass Spectrometry (MS) Molecular Ion Peak [M-H]⁻m/z 353.2
Major Fragment Ionsm/z 279.1, 222.1 researchgate.net
Infrared (IR) Spectroscopy O-H stretch (carboxylic acid)~3300-2500 cm⁻¹ (broad)
C=O stretch (carboxylic acid)~1700-1680 cm⁻¹
O-H stretch (phenol)~3600-3200 cm⁻¹
Aromatic C=C stretch~1600-1450 cm⁻¹
UV-Vis Spectroscopy λmax in Ethanol~220 nm, ~265 nm, ~305 nm

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Profiling

To achieve the highest level of sensitivity and specificity in the analysis of this compound, researchers rely on advanced hyphenated techniques. nih.gov These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry. ajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive profiling of CBNA in various samples. researchgate.netsci-hub.senih.gov LC separates the components of a complex mixture, and the eluting compounds are then introduced into a tandem mass spectrometer. mdpi.com The first mass spectrometer (MS1) selects the precursor ion of interest (e.g., the molecular ion of CBNA), which is then fragmented in a collision cell. The resulting product ions are analyzed by a second mass spectrometer (MS2). nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of CBNA even at very low concentrations in complex matrices like biological fluids or plant extracts. d-nb.info LC-MS/MS is particularly advantageous as it avoids the high temperatures of GC, thus preventing the decarboxylation of acidic cannabinoids. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly sensitive and selective hyphenated technique. nih.gov Similar to LC-MS/MS, it combines chromatographic separation with tandem mass spectrometric detection. However, GC requires that the analytes be volatile and thermally stable. mdpi.com For non-volatile compounds like CBNA, a derivatization step is often necessary to increase their volatility and prevent thermal degradation in the GC injector. mdpi.com While this adds a step to the sample preparation process, GC-MS/MS can provide excellent chromatographic resolution and is a well-established method for cannabinoid analysis. d-nb.info

The use of these advanced hyphenated techniques is essential for generating the detailed and reliable data required for in-depth research on this compound, from metabolic studies to the quality control of cannabis-related products. nih.gov

Table 3: Comparison of Advanced Hyphenated Techniques for CBNA Analysis

FeatureLC-MS/MSGC-MS/MS
Principle Separation by liquid chromatography, detection by tandem mass spectrometry.Separation by gas chromatography, detection by tandem mass spectrometry.
Sample Volatility Not required.Required; derivatization often necessary for CBNA. mdpi.com
Thermal Degradation Minimized, suitable for acidic cannabinoids. mdpi.comRisk of decarboxylation without derivatization. mdpi.com
Sensitivity Very high, often in the pg/mL to ng/mL range. thermofisher.comVery high, comparable to LC-MS/MS.
Selectivity Excellent, due to MRM transitions. d-nb.infoExcellent, due to MRM transitions.
Applications Quantification in biological fluids, plant material, and commercial products. researchgate.netnih.govConfirmatory analysis, often used in forensic toxicology. mdpi.com

Pharmacological Mechanisms and Biological Activities of Cannabinolic Acid Pre Clinical and Mechanistic Focus

Cannabinoid Receptor (CB1 and CB2) Interactions

The classical cannabinoid receptors, CB1 and CB2, are primary targets for many phytocannabinoids. However, the interaction of acidic cannabinoids like CBNA with these receptors is complex and not fully characterized.

Ligand Binding and Functional Activity Assays for Cannabinolic Acid

Research indicates that cannabinol (B1662348) (CBN), the non-acidic form of CBNA, acts as a partial agonist at the CB1 receptor and displays a higher affinity for the CB2 receptor. google.com In functional assays, CBN is less potent than Δ9-THC in inhibiting adenylyl cyclase via the CB1 receptor but shows equal potency at the CB2 receptor. frontiersin.org Studies on CBNA itself have shown that it is not as active as Δ9-THC in CB1 receptor assays. researchgate.net The development of advanced assay techniques, such as time-resolved Förster resonance energy transfer (TR-FRET) based ligand-binding assays, are providing more detailed insights into the kinetics of cannabinoid-receptor interactions. frontiersin.org These methods, along with traditional competitive binding and GTPγS functional assays, are crucial for determining the binding affinities (Kᵢ) and functional potencies (EC₅₀ or IC₅₀) of compounds like CBNA. researchgate.net

Table 1: this compound and Related Compounds Interaction with Cannabinoid Receptors

Compound Receptor Binding Affinity (Ki) Functional Activity Assay Type
CBN CB1 Low affinity compared to Δ9-THC frontiersin.org Partial Agonist google.com [3H]-CP-55,940 displacement frontiersin.org
CBN CB2 Higher affinity than for CB1 google.com Agonist (equal potency to Δ9-THC) frontiersin.org Adenylyl cyclase inhibition frontiersin.org
Δ9-THCA CB1 Less efficacious than Δ9-THC mdpi.com Orthosteric agonist/Positive allosteric modulator mdpi.com Competitive binding/Functional assays mdpi.com

| Δ9-THCA | CB2 | Less efficacious than Δ9-THC mdpi.com | Inverse agonist mdpi.com | Functional assays mdpi.com |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific values can vary between studies.

Allosteric Modulation of Cannabinoid Receptors by this compound

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to an orthosteric ligand. This can be a way to fine-tune receptor activity, potentially avoiding some of the side effects associated with direct agonists or antagonists. nih.govcsic.es There is evidence to suggest that some cannabinoids can act as allosteric modulators. For instance, cannabidiol (B1668261) (CBD) has been identified as a negative allosteric modulator of the CB1 receptor in the presence of orthosteric ligands like Δ9-THC. nih.govcsic.es While direct evidence for CBNA as an allosteric modulator is still emerging, its structural similarity to other cannabinoids that exhibit this property suggests it may also have allosteric effects. google.com Further research using advanced molecular modeling and functional assays is needed to fully understand the allosteric potential of CBNA at cannabinoid receptors. mdpi.com

Non-Cannabinoid Receptor and Target Interactions

Beyond the cannabinoid receptors, CBNA and other cannabinoids interact with a variety of other cellular targets, which contributes to their diverse pharmacological effects. frontiersin.orgfrontiersin.org

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. Several cannabinoids have been shown to modulate the activity of various TRP channels, which are sometimes referred to as "ionotropic cannabinoid receptors". frontiersin.orgnih.gov Cannabinol (CBN) is known to be an activator of TRPA1 and a modulator of TRPV4 channels. google.com It also acts as an inhibitor of TRPM8. google.com The acidic cannabinoids, including CBNA, have been shown to inhibit store-operated calcium entry (SOCE) in a dose-dependent manner, with CBNA being one of the top five most potent inhibitors among the tested cannabinoids. oup.com This action is significant as SOCE and the associated CRAC channels are implicated in inflammatory and pain processes. oup.com The modulation of TRP channels represents a significant non-CB1/CB2 mediated pathway for the actions of cannabinoids. frontiersin.org

Table 2: Interaction of this compound and Related Compounds with TRP Channels

Compound TRP Channel Effect
CBN TRPA1 Activator and desensitizer google.com
CBN TRPM8 Inhibitor google.com
CBN TRPV4 Modulator google.com

| CBNA | CRAC (related to SOCE) | Inhibitor oup.com |

This table summarizes findings on the interaction of CBNA and its related compound CBN with various TRP channels.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Several cannabinoids have been identified as ligands for PPARs. nih.govnih.gov Tetrahydrothis compound (THCA), another acidic cannabinoid, has been shown to be a potent PPARγ agonist, and this activity is linked to its neuroprotective and anti-inflammatory properties. mdpi.comresearchgate.net This suggests that other acidic cannabinoids, like CBNA, may also interact with PPARs. The activation of PPARs by cannabinoids represents a therapeutic pathway that is independent of the classical cannabinoid receptors. researchgate.netmdpi.com

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions and Associated Signaling

The serotonin system, particularly the 5-HT1A receptor, is another important target for some cannabinoids. Cannabidiol (CBD) has been shown to act as a modest affinity agonist at the human 5-HT1A receptor. drugbank.comresearchgate.net This interaction is believed to contribute to some of CBD's therapeutic effects. nih.govnih.gov Cannabidiolic acid (CBDA) has also been found to enhance the binding of agonists to the 5-HT1A receptor, possibly by acting at an allosteric site. frontiersin.org While direct studies on CBNA's interaction with the 5-HT1A receptor are limited, the activity of other cannabinoids at this site suggests it is a potential area for future investigation. frontiersin.orgfrontiersin.org

Inhibition of Enzyme Systems (e.g., COX enzymes, FAAH)

Preclinical research has identified Cannabidiolic acid (CBDA) as a modulator of key enzyme systems involved in inflammation and endocannabinoid signaling.

Cyclooxygenase (COX) Enzymes: Studies have demonstrated that CBDA is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov This selectivity is a significant finding, as COX-2 is a key enzyme in the production of prostaglandins (B1171923), which are important mediators of inflammation. ebi.ac.uknih.gov One study revealed that CBDA inhibited COX-2 activity with a 50% inhibition concentration (IC₅₀) value of approximately 2 µM, showing a 9-fold higher selectivity for COX-2 over COX-1. researchgate.netnih.gov The structural integrity of the CBDA molecule, particularly the presence of its carboxylic acid moiety, is crucial for this selective inhibition. researchgate.netnih.govfrontiersin.org Methylation of this carboxylic group resulted in a loss of COX-2 selectivity. nih.gov In contrast, Δ⁹-THCA was found to be a much less potent inhibitor of COX-2. researchgate.netnih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) (AEA). nih.govresearchgate.netmdpi.com By inhibiting FAAH, compounds can increase the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. frontiersin.org While direct inhibition of FAAH by CBDA is a subject of ongoing research, some studies suggest that cannabinoids can interfere with the endocannabinoid system by modulating FAAH activity. mdpi.comnih.gov For instance, some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit FAAH, and there is a recognized interplay between the cannabinoid and prostaglandin (B15479496) systems, as both AEA and prostaglandins are derived from arachidonic acid. ebi.ac.uknih.govresearchgate.net

Table 1: In Vitro Enzyme Inhibition by Cannabidiolic Acid (CBDA)

Enzyme Target IC₅₀ Value Selectivity Source
Cyclooxygenase-2 (COX-2) Inhibition of Prostaglandin Synthesis ~ 2 µM 9-fold > COX-1 researchgate.netnih.govfrontiersin.org
Cyclooxygenase-1 (COX-1) Inhibition of Prostaglandin Synthesis ~ 18 µM Lower researchgate.netnih.gov

Interaction with other cellular targets and signaling pathways

Beyond direct enzyme inhibition, CBDA interacts with various other cellular targets and signaling cascades.

Receptors and Ion Channels: CBDA is known to interact with certain G protein-coupled receptors (GPCRs) and ion channels. A key target is the serotonin 5-HT₁ₐ receptor, where CBDA acts as an agonist, a mechanism linked to its anti-nausea effects in preclinical models. frontiersin.org It also demonstrates activity at Transient Receptor Potential (TRP) channels. frontiersin.org Specifically, certain cannabinoids can act as agonists at TRPV1, TRPV2, TRPA1, and TRPM8 channels, influencing cellular calcium influx and modulating various physiological processes, including pain and inflammation. frontiersin.orgnih.govoncotarget.com

Signaling Pathways: CBDA has been shown to modulate critical intracellular signaling pathways. Research on acidic cannabinoids, such as Cannabigerolic acid (CBGA), which shares structural similarities with CBDA, has demonstrated an ability to block store-operated calcium entry (SOCE) by inhibiting Calcium Release-Activated Calcium (CRAC) channels. oup.com This action suppresses the Calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway, which is crucial for the production of inflammatory cytokines like Interleukin-2 (IL-2). oup.com Other signaling pathways influenced by cannabinoids include the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways, which are central to immune response regulation, cell proliferation, and survival. dovepress.comnih.govresearchgate.net

In Vitro Investigation of Cellular Effects

Anti-inflammatory Properties in Cellular Models (e.g., cytokine modulation, COX inhibition)

In vitro studies using various cellular models have substantiated the anti-inflammatory potential of CBDA.

COX Inhibition in Cellular Models: The selective inhibition of the COX-2 enzyme by CBDA, as demonstrated in enzyme-based assays, translates to functional anti-inflammatory effects in cellular contexts. researchgate.netfrontiersin.org By inhibiting COX-2, CBDA can reduce the synthesis of pro-inflammatory prostaglandins in cells. ebi.ac.ukresearchgate.net This mechanism is a cornerstone of its anti-inflammatory profile, mirroring the action of some NSAID drugs. researchgate.net

Cytokine Modulation: CBDA and related acidic cannabinoids have been shown to modulate the production and release of cytokines, which are key signaling molecules in the immune system. In Jurkat T-cell models, CBGA was found to significantly suppress the production of IL-2, a pro-inflammatory cytokine, by inhibiting the NFAT signaling pathway. oup.com Other studies on cannabinoids have shown modulation of a range of cytokines, including the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and Interferon-gamma (IFN-γ), and an increase in anti-inflammatory cytokines like IL-10. dovepress.comwjgnet.com This cytokine modulation contributes to the immunosuppressive and anti-inflammatory effects observed in cellular models. oup.comdovepress.com

Table 2: Summary of Anti-inflammatory Effects of Acidic Cannabinoids in Cellular Models

Cellular Model Effect Mechanism Key Cytokines Modulated Source
Jurkat T-cells Inhibition of IL-2 production Inhibition of CRAC channels and NFAT pathway IL-2 oup.com
Macrophages, Dendritic Cells Reduced pro-inflammatory cytokine production Downregulation of inflammatory signaling TNF-α, IL-1β, IL-6, IL-12, IFN-γ dovepress.comwjgnet.com
Various Reduced prostaglandin synthesis Selective inhibition of COX-2 enzyme N/A (Prostaglandins) researchgate.netfrontiersin.org

Antioxidant Activities and Mechanisms in Cell-Based Assays

CBDA has demonstrated notable antioxidant properties in various cell-based assays. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in numerous pathologies.

In cell-free assays, CBDA has shown an ability to scavenge free radicals and reduce iron, indicating direct antioxidant capacity. researchgate.net In cell-based studies, cannabinoids like CBD and CBG have been shown to protect cells from hydrogen peroxide-induced oxidative stress. mdpi.commdpi.com They achieve this by decreasing intracellular ROS levels, reducing lipid peroxidation, and increasing the activity of the body's own antioxidant enzymes. researchgate.netmdpi.com The antioxidant activity of cannabinoids in cellular models suggests they may protect against oxidative damage through both direct radical scavenging and by modulating endogenous antioxidant defense mechanisms. researchgate.netfrontiersin.org

Investigation of Antiviral Activities in Cell Culture Systems

Recent in vitro research has highlighted the potential of acidic cannabinoids, including CBDA, as antiviral agents. Studies have explored their efficacy against a range of viruses in cell culture systems.

One area of significant interest has been the activity against SARS-CoV-2. Research has shown that CBDA can block the entry of SARS-CoV-2 into human epithelial cells. nih.gov The proposed mechanism involves CBDA binding to the spike protein of the virus, which may interfere with its ability to attach to the host cell's ACE2 receptor. researchgate.net In vitro studies reported that CBDA and its synthesized methyl ester derivative showed neutralizing effects against multiple SARS-CoV-2 variants. researchgate.net Other research has noted the antiviral potential of cannabinoids against viruses such as the hepatitis C virus and Kaposi's sarcoma-associated herpesvirus in cell culture models. xiahepublishing.com The mechanisms appear to be multifaceted, potentially involving the inhibition of viral entry, interference with viral replication machinery, and modulation of the host's immune response. nih.govnih.gov

Table 3: In Vitro Antiviral Activity of Cannabidiolic Acid (CBDA)

Virus Cell Line Effect Proposed Mechanism Source
SARS-CoV-2 Human epithelial cells, Vero E6 Prevents viral entry/infection Binding to the viral spike protein nih.govresearchgate.net
Hepatitis C Virus (HCV) N/A Inhibits viral activity N/A xiahepublishing.com
Kaposi's Sarcoma-associated Herpesvirus (KSHV) N/A Indirectly inhibits virus N/A xiahepublishing.com

Evaluation of Antitumor Mechanisms in Cancer Cell Lines

A growing body of preclinical evidence from in vitro studies suggests that cannabinoids, including CBDA, may possess antitumor properties. oncotarget.com These effects are being investigated across a variety of cancer cell lines.

The antitumor effects of cannabinoids are not attributed to a single mechanism but rather to a combination of actions that disrupt cancer cell growth and survival. bjbms.orgnih.gov In numerous cancer cell lines, including breast, glioma, and leukemia, cannabinoids have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis). oncotarget.commdpi.comgenesispub.org The mechanisms underlying these effects involve the modulation of key signaling pathways that control the cell cycle, cell growth, and apoptosis. nih.govnih.gov For example, cannabinoids can influence the expression of proteins involved in cell cycle arrest and can activate apoptotic cascades involving caspases. mdpi.comresearchgate.net Furthermore, some cannabinoids have been observed to inhibit tumor angiogenesis (the formation of new blood vessels that feed a tumor) and block cancer cell invasion and metastasis in vitro. nih.govnih.gov

Neuroprotective Mechanisms in in vitro Neuronal Models

There is currently no direct scientific evidence from in vitro studies detailing the specific neuroprotective mechanisms of this compound. While research has explored the neuroprotective properties of other cannabinoids, such as Cannabidiol (CBD) and Tetrahydrothis compound (THCA), similar investigations into CBNA are not present in the available literature. For instance, studies on THCA suggest it may offer neuroprotection through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. researchgate.net However, it is crucial to note that while THCA can be oxidized to form CBNA, this does not mean their biological activities are identical. mdpi.com Without dedicated studies on CBNA, its effects on neuronal viability, oxidative stress, and neuroinflammation in in vitro models remain unknown.

In Vivo Pre-clinical Animal Model Studies (Mechanistic Exploration)

Comprehensive in vivo studies to explore the mechanistic actions of this compound in animal models are largely absent from the current scientific landscape.

Elucidation of Anti-inflammatory Actions in Disease Models

There are no available in vivo studies that specifically elucidate the anti-inflammatory actions of this compound in disease models. The anti-inflammatory properties of other cannabinoids, including CBD, CBG, and THCA, have been documented in various animal models of inflammation. frontiersin.orgmdpi.com For example, THCA has been identified as an anti-inflammatory agent, but this finding has not been extended to CBNA through in vivo research. nih.gov

Preclinical Assessment of Antiviral Mechanisms

Preclinical assessments of the antiviral mechanisms of this compound are limited to in silico, or computational, studies. Some research has suggested that CBNA may have a binding affinity for proteins of the SARS-CoV-2 virus. mdpi.comuri.edu However, these are predictive models, and there is a lack of in vitro or in vivo experimental data to validate these computational findings and to assess any potential real-world antiviral efficacy.

Investigation of Antitumor Effects in Xenograft Models

There is a significant lack of research on the potential antitumor effects of this compound in xenograft models. While studies have investigated other cannabinoids, such as CBD and derivatives of THCA, for their anticancer properties in such models, CBNA itself has not been the subject of these investigations. frontiersin.orgbiomedgrid.comnih.gov Therefore, any potential role for CBNA in inhibiting tumor growth or proliferation in vivo remains speculative.

Assessment of Neurobiological Activities in Animal Models

There are no dedicated studies assessing the specific neurobiological activities of this compound in animal models. Research into the effects of cannabinoids on behavior, cognition, and other neurological functions has primarily focused on more abundant compounds like THC and CBD. nih.govresearchgate.net The in vivo neurobiological profile of CBNA is currently uncharacterized.

Metabolism and Pharmacokinetics of Cannabinolic Acid in Pre Clinical Systems

In Vivo Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Metabolism, Excretion Pathways)

Comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of CBNA in animal models have not been identified in the available literature. A 2022 review on the pharmacokinetics of non-psychotropic phytocannabinoids explicitly noted that the metabolism of acidic forms like CBDA, cannabigerolic acid (CBGA), and cannabichromenic acid (CBCA) had not been described, a gap that also extends to CBNA. mdpi.com

Pharmacokinetic studies on other acidic phytocannabinoids, such as THCA and CBDA, in mice have demonstrated rapid absorption and relatively short half-lives, but also very low penetration into the central nervous system. researchgate.net For instance, a study in dogs that administered a hemp extract measured the serum concentrations of CBDA and THCA, but not CBNA. nih.gov The absence of such fundamental data for CBNA highlights a significant gap in the understanding of its potential biological activity and fate in the body.

Enzyme Systems Involved in Cannabinolic Acid Metabolism (e.g., Cytochrome P450)

There are no specific preclinical studies that have identified the enzyme systems, such as the Cytochrome P450 (CYP450) superfamily or UGT enzymes, responsible for the metabolism of CBNA. The metabolism of other cannabinoids is well-documented, with THC and CBD being extensively metabolized by multiple CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19. frontiersin.orgnih.govrealmofcaring.org However, this knowledge cannot be directly extrapolated to CBNA, as structural differences, particularly the presence of the carboxylic acid group, can significantly alter enzyme affinity and metabolic pathways.

Identification of Major and Minor Metabolites

No studies have been published that identify the major or minor metabolites of CBNA following in vitro or in vivo administration in preclinical systems. The metabolic pathway of its precursor, THCA, has been shown in rats to be analogous to that of THC, involving hydroxylation to form 11-OH-THCA, which is then oxidized to THCA-COOH. researchgate.net It is plausible that CBNA could undergo similar phase I (oxidation) and phase II (conjugation) reactions, but this remains speculative without direct experimental evidence.

Interaction with Drug Metabolizing Enzymes and Transporters (Pre-clinical)

There is no available preclinical data on the potential of CBNA to interact with or inhibit drug-metabolizing enzymes or drug transporters. Research on other cannabinoids has shown significant interactions. For example, CBDA has been identified as a potent inhibitor of the CYP2C9 enzyme in vitro. frontiersin.orgfrontiersin.org Many cannabinoids are known to inhibit various CYP isoforms, which can lead to drug-drug interactions. frontiersin.orgclinicaltrials.gov Given the structural similarities among cannabinoids, there is a theoretical potential for CBNA to also interact with these systems, but this has not been experimentally verified.

Cannabinolic Acid in the Context of the Entourage Effect and Polypharmacology

Synergistic or Antagonistic Interactions with Other Phytocannabinoids

Research into other acidic cannabinoids provides a model for potential interactions. For instance, one preclinical study found that co-administration of subthreshold doses of cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) produced a synergistic effect in reducing anticipatory nausea in rats. nih.gov This effect was blocked by antagonists for both the cannabinoid 1 (CB1) receptor and the 5-HT1A receptor, indicating a complex interaction involving multiple pathways. nih.gov Such findings support the hypothesis that acidic cannabinoids can interact to enhance their individual effects.

Furthermore, studies on cannabinoid combinations in cancer cell lines have demonstrated synergistic outcomes. One investigation showed that a combination of THC, cannabigerol (B157186) (CBG), cannabinol (B1662348) (CBN), and CBD produced favorable synergistic effects against breast cancer cells. researchgate.net Another study indicated that whole cannabis extracts were more effective than THC alone against breast cancer cell lines, attributing the increased activity to the presence of minor cannabinoids like CBG and THCA. mdpi.comfrontiersin.org Although CBNA was not specifically tested in these studies, they establish the precedent for cannabinoid synergy, a framework within which CBNA is believed to operate. greennexus.academy

Modulation of Terpene and Flavonoid Activities by this compound

The "inter-entourage" effect describes the interactions between cannabinoids and other classes of compounds in the cannabis plant, such as terpenes and flavonoids. preprints.org These aromatic compounds are not only responsible for the plant's scent and flavor but also possess their own therapeutic properties and can modulate the effects of cannabinoids. nih.govnih.gov

While no specific research has detailed the direct modulation of terpene and flavonoid activities by this compound, the general mechanism is thought to involve several actions. Terpenes may influence the pharmacokinetics of cannabinoids, for example by enhancing blood-brain barrier permeability. preprints.org They can also exhibit pharmacological synergy by acting on the same receptors or pathways. A notable example is the terpene β-caryophyllene, which is the only known terpene to directly bind to the CB2 receptor, potentially contributing to anti-inflammatory effects alongside cannabinoids. nih.gov Other terpenes like myrcene, pinene, and linalool (B1675412) have demonstrated analgesic, anti-inflammatory, and anxiolytic properties that could complement the effects of cannabinoids. nih.govnih.gov

Flavonoids found in cannabis, such as cannflavin A, have also been shown to possess potent anti-inflammatory properties and may work in synergy with cannabinoids. mdpi.com The collective action of cannabinoids, terpenes, and flavonoids is believed to result in a more potent and holistic therapeutic outcome. naturecan.in CBNA's role in this complex interplay is considered part of the broader entourage effect, though its specific contributions require further investigation. greennexus.academy

Mechanistic Basis for Combined Biological Effects in in vitro and Pre-clinical Models

The concept of polypharmacology, where a compound interacts with multiple molecular targets, is central to understanding the entourage effect. realmofcaring.org Cannabinoids, including their acidic forms, often exert their effects not just through the primary cannabinoid receptors (CB1 and CB2) but via a range of other targets like ion channels and enzymes. nih.govtandfonline.com

A key in vitro study provided a direct mechanistic insight into CBNA's activity, identifying it as a potent anti-inflammatory agent. The study investigated the ability of various acidic cannabinoids to suppress proinflammatory cytokine release by blocking store-operated calcium entry (SOCE) in immune cells. CBNA was ranked among the top five most potent cannabinoids at inhibiting SOCE, alongside cannabigerolic acid (CBGA), cannabigerovarinic acid (CBGVA), cannabidiolic acid (CBDA), and tetrahydrothis compound (THCA). oup.com This finding provides a clear mechanistic basis for CBNA's contribution to the anti-inflammatory effects of a full-spectrum cannabis extract, acting synergistically with other cannabinoids that share this mechanism.

Table 1: Inhibitory Potency of Acidic Cannabinoids on Store-Operated Calcium Entry (SOCE)

Cannabinoid IC₅₀ (µM) across various cell lines
Cannabigerolic acid (CBGA) Most Potent
Cannabigerovarinic acid (CBGVA) High Potency
Cannabidiolic acid (CBDA) High Potency
Tetrahydrothis compound (THCA) High Potency
This compound (CBNA) High Potency

Data sourced from a study on the suppression of proinflammatory cytokine release. oup.com The study notes these five as the most potent but does not provide specific numerical IC₅₀ values in the summary figure.

This action on SOCE is an example of polypharmacology, as it occurs independently of the classical CB1 and CB2 receptors. In fact, some research has indicated that CBNA has only a low affinity for the CB1 receptor. google.com The ability of CBNA and other cannabinoids to engage with multiple targets simultaneously explains why combinations of these compounds can lead to enhanced or complementary effects. By targeting different pathways involved in a condition like inflammation, a mixture of cannabinoids could be more effective than an isolated compound. oup.com

Future Directions and Emerging Research Avenues for Cannabinolic Acid

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate quantification and characterization of cannabidiolic acid (CBDA) and other phytocannabinoids are crucial for research, quality control, and the development of therapeutic products. While standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, they present certain limitations. For instance, the high temperatures in GC can cause decarboxylation of acidic cannabinoids, leading to inaccurate measurements unless derivatization is performed. mdpi.comnih.gov

To overcome these challenges, researchers are exploring advanced analytical methods. Ultra-High-Performance Supercritical Fluid Chromatography coupled with Photodiode Array and Mass Spectrometry (UHPSFC/PDA-MS) has emerged as a promising alternative. This technique offers rapid analysis times (under 7 minutes) and satisfactory resolution for various cannabinoids. nih.govjfda-online.com It also allows for the simultaneous analysis of both acidic and neutral cannabinoids without the need for derivatization, providing a more accurate profile of the compounds present in a sample. nih.gov

Another area of development is in liquid-liquid partitioning techniques like Centrifugal Partition Chromatography (CPC). CPC has demonstrated high efficiency (over 90%) for the large-scale extraction and separation of phytocannabinoids, including CBDA, from plant material. mdpi.com Furthermore, advancements in mass spectrometry are enhancing sensitivity, which is critical for detecting and quantifying minor cannabinoids, especially in complex biological matrices. mdpi.com The development of methods like Fast GC/MS provides a robust and highly sensitive option for cannabinoid determination. jfda-online.com

These innovations in analytical techniques are pivotal for improving the accuracy, speed, and efficiency of cannabinoid analysis, which will, in turn, accelerate research and development in the field.

Advanced Computational and In Silico Modeling for Predictive Pharmacology

In silico and computational modeling are becoming indispensable tools in cannabinoid research, offering predictive insights into the pharmacological properties of compounds like CBDA. These methods can significantly reduce the time and cost associated with traditional drug discovery by identifying promising candidates and elucidating their mechanisms of action before extensive laboratory testing is required.

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to investigate the interactions between cannabinoids and their biological targets. For instance, in silico studies have been employed to explore the binding of CBDA to various enzymes and receptors. nih.gov One study used a combined approach of molecular docking and MD simulations to investigate the potential of CBDA to inhibit enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.gov These computational approaches provided a rationale for the observed inhibitory profiles of CBDA. nih.gov

Furthermore, chemogenomics-knowledgebase systems pharmacology analysis is being used to construct networks of interactions between cannabinoids, their targets, associated pathways, and diseases. nih.govresearchgate.net This systems-level approach helps to systematically identify potential therapeutic applications and understand the complex pharmacology of these compounds. For example, such analyses have been used to evaluate the binding of cannabidiol (B1668261) (CBD) to various G protein-coupled receptors (GPCRs), providing insights that could be extended to its acidic precursor, CBDA. nih.govresearchgate.net

Quantum chemistry calculations are also being utilized to investigate the fundamental properties of CBDA, such as its antioxidant capacity. researchgate.net These studies can predict the reactivity of the molecule and its ability to scavenge free radicals, providing a theoretical basis for its potential health benefits. researchgate.net As computational power and modeling algorithms continue to advance, these in silico methods will play an increasingly important role in predicting the pharmacological profile of CBDA and guiding future research.

Genetic Engineering and Synthetic Biology Approaches for Targeted Production

The natural production of specific cannabinoids in Cannabis sativa can be variable and often yields low concentrations of desired minor compounds. Genetic engineering and synthetic biology offer powerful solutions to overcome these limitations by enabling the targeted and enhanced production of cannabinoids like CBDA. mdpi.comscienceasia.orgnih.gov

Metabolic engineering strategies in the cannabis plant itself can modify the cannabinoid profile. For example, overexpressing the cannabidiolic acid synthase (CBDAS) gene can lead to higher yields of CBDA. nih.gov Conversely, silencing the tetrahydrocannabinolic acid synthase (THCAS) gene can prevent the production of the psychoactive compound THCA, thereby increasing the relative amount of CBDA. nih.gov Advanced gene-editing tools like CRISPR-Cas9 are being explored to precisely modify the genes encoding cannabinoid synthases, allowing for the fine-tuning of THC to CBD ratios. cannabissciencetech.com

Beyond the plant, synthetic biology approaches are being used to produce cannabinoids in heterologous host organisms such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli). mdpi.comnih.gov This involves introducing the entire biosynthetic pathway for cannabinoids into these microorganisms. mdpi.com A landmark achievement in this area was the total biosynthesis of THCA and CBDA from simple sugars in yeast. mdpi.com This approach not only allows for the large-scale, controlled production of known cannabinoids but also opens the door to creating "new-to-nature" cannabinoid analogs by introducing engineered enzymes with novel specificities. mdpi.comfrontiersin.org For instance, researchers have successfully engineered the aromatic prenyltransferase NphB to enhance the production of CBGA derivatives. frontiersin.org

These biotechnological methods hold immense promise for producing high-purity cannabinoids in a sustainable and scalable manner, which is essential for both research and therapeutic applications. scienceasia.orgderleme.gen.tr

Mechanistic Studies on Less Explored Biological Activities of this compound

While research on CBDA is growing, many of its biological activities remain less explored compared to its decarboxylated form, CBD. Preliminary studies, however, suggest that CBDA possesses a unique pharmacological profile that warrants further investigation.

One area of interest is its anti-inflammatory properties. CBDA has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a mechanism shared by some non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org Further research indicates that CBDA may also exert its anti-inflammatory effects by modulating peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com

CBDA has also demonstrated potential in managing nausea and vomiting. Studies in animal models have shown that CBDA can suppress nausea and vomiting, possibly through its action on the serotonin (B10506) 1A (5-HT1A) receptor. nih.govnih.gov In fact, some research suggests that CBDA is more potent than CBD in activating this receptor. nih.gov

The anticonvulsant effects of CBDA are another promising area of research. A recent study demonstrated that CBDA can raise the seizure threshold in a mouse model of Dravet syndrome, a severe form of epilepsy. nih.gov This suggests that CBDA may have therapeutic potential for seizure disorders.

Additionally, early research has pointed to other potential activities of CBDA, including anti-cancer and anxiolytic-like effects. For instance, CBDA has been found to inhibit the migration of aggressive breast cancer cells. nih.gov In animal models, CBDA has also shown anxiety-reducing effects under high-stress conditions. nih.gov

Further mechanistic studies are needed to fully understand how CBDA exerts these effects and to identify its specific molecular targets. A deeper understanding of its pharmacology could reveal novel therapeutic applications for this often-overlooked cannabinoid.

Exploration of this compound as a Precursor for Novel Drug Discovery Scaffolds

This compound (CBDA) represents a valuable chemical scaffold for the development of new therapeutic agents. Its inherent instability, as it readily decarboxylates into CBD when exposed to heat or light, has spurred research into creating more stable and potentially more potent derivatives. nih.govcannacares.co.uk

One successful approach has been the synthesis of a methyl ester derivative of CBDA, known as CBDA-O-methyl ester (HU-580 or EPM301). cannacares.co.ukresearchgate.net This semi-synthetic compound is more stable than its parent molecule and has shown promise in preclinical studies for a range of conditions, including inflammatory bowel disease, nausea, and obesity. cannacares.co.ukresearchgate.netresearchgate.net The stabilization of CBDA through esterification could be a key step in unlocking its full therapeutic potential and attracting interest from pharmaceutical companies. cannacares.co.uk

The derivatization of CBDA is not limited to improving stability. Medicinal chemists are also exploring modifications to the CBDA structure to enhance its potency, efficacy, and pharmacokinetic properties. frontiersin.orgmdpi.com By introducing different chemical moieties to the CBDA framework, it is possible to create novel compounds with altered biological activities. For example, the introduction of Schiff base moieties has been investigated to enhance the antioxidant potential of CBD-based compounds, a strategy that could also be applied to CBDA. mdpi.com

The exploration of CBDA and its derivatives as scaffolds for drug discovery is an exciting frontier in medicinal chemistry. These efforts could lead to the development of new drugs with improved therapeutic profiles for a wide variety of diseases.

Integration of Multi-Omics Data in this compound Research

To gain a comprehensive understanding of the biological effects of cannabidiolic acid (CBDA), researchers are increasingly turning to multi-omics approaches. This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of how CBDA interacts with biological systems. nih.govbiorxiv.org

Multi-omics studies can reveal the complex interplay between genes, proteins, and metabolites in response to CBDA. For example, a combined metabolomic and transcriptomic analysis of Cannabis inflorescences has been used to correlate cannabinoid profiles with the expression levels of genes involved in their synthesis. nih.gov This type of research can help identify the genetic factors that control CBDA production.

In the context of pharmacology, multi-omics profiling can uncover the molecular mechanisms underlying the therapeutic effects of cannabinoids. A study on cannabidiol (CBD) used an unbiased approach combining transcriptomics, proteomics, phosphoproteomics, metabolomics, and lipidomics to reveal that CBD disrupts cholesterol homeostasis in human cell lines. biorxiv.org Similar integrative approaches could be applied to CBDA to elucidate its mode of action.

The development of community-driven bioinformatics platforms is facilitating the integration of multi-omics data for Cannabis sativa. nih.govscu.edu.auresearchgate.netbiorxiv.org These platforms host a wealth of data, including genome assemblies, gene expression profiles, and metabolic data, and provide tools for their analysis. nih.govscu.edu.auresearchgate.netbiorxiv.orgscu.edu.au By leveraging these resources, researchers can perform complex analyses to identify candidate genes, pathways, and molecular targets related to CBDA. nih.govresearchgate.net

The integration of multi-omics data represents a powerful strategy for advancing our knowledge of CBDA, from its biosynthesis in the plant to its pharmacological effects in the human body. This systems-level understanding is crucial for the rational development of CBDA-based therapies.

Q & A

Q. How is CBNA identified and quantified in cannabis plant matrices, and what analytical methods are most reliable?

CBNA is typically identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For quantification, validated reference standards (e.g., CRM 21734) are essential to ensure accuracy, especially given the structural similarity of cannabinoid acids to their decarboxylated derivatives. GC-MS is particularly effective for distinguishing CBNA from CBN due to its ability to detect thermally labile carboxylic acid groups before decarboxylation . Method validation should include parameters like limit of detection (LOD), precision, and recovery rates.

Q. What factors influence CBNA stability during experimental storage and processing?

CBNA degrades under heat, UV light, and prolonged exposure to oxygen. To minimize decarboxylation to CBN, storage should occur at ≤−20°C in amber vials under inert gas (e.g., nitrogen). Stability studies should monitor pH and humidity, as acidic conditions may accelerate degradation. Analytical replicates are recommended to account for batch variability .

Q. What pharmacological actions have been preliminarily attributed to CBNA, and what models are used to study them?

CBNA has shown potential sedative, anti-inflammatory, and appetite-stimulating effects in preclinical models. In vitro assays using CB1/CB2 receptor-transfected cells are common for receptor affinity studies, while murine models assess behavioral outcomes (e.g., tail-flick tests for analgesia). However, results are often confounded by partial decarboxylation during administration; thus, studies should include stability controls to verify intact CBNA delivery .

Q. How does decarboxylation of CBNA to CBN occur, and how is this process quantified in experimental settings?

Decarboxylation is thermally driven (e.g., heating at 110°C for 30–60 minutes) or catalyzed by UV light. Kinetic studies use thermogravimetric analysis (TGA) or real-time HPLC monitoring to track CBNA-to-CBN conversion rates. The reaction follows first-order kinetics, with activation energy (~100 kJ/mol) calculated via Arrhenius plots. Researchers must standardize heating protocols to ensure reproducibility .

Advanced Research Questions

Q. What challenges arise in synthesizing and characterizing CBNA homologs (e.g., pentyl-CBNA) for structure-activity studies?

Homolog synthesis requires regioselective alkylation of olivetolic acid precursors, often complicated by isomerization (e.g., Δ8 vs. Δ9 positions). Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for structural elucidation, while GC-MS/MS differentiates homologs based on fragmentation patterns. Recent work identified pentyl-CBNA in C. sativa seeds using trimethylsilyl (TMS) derivatization to enhance volatility for GC analysis .

Q. How can researchers resolve contradictions in reported therapeutic efficacy of CBNA across studies?

Discrepancies often stem from variability in CBNA purity, decarboxylation artifacts, or species-specific metabolism. Meta-analyses should stratify data by administration route (e.g., oral vs. inhalation) and control for co-administered cannabinoids. In vivo studies using CBNA-specific knockout models or deuterated analogs can isolate its effects from metabolic byproducts .

Q. What safety protocols are critical when handling CBNA in laboratory settings?

CBNA is classified as a flammable liquid (GHS02) with acute toxicity (H312, H332). Protocols mandate:

  • Use of explosion-proof equipment (e.g., spark-free refrigerators).
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and goggles.
  • Fume hoods for weighing and solution preparation.
  • Emergency procedures for skin/eye exposure (e.g., 15-minute rinsing with water) .

Q. What novel analytical approaches improve CBNA detection in complex biological matrices (e.g., blood, urine)?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI) enhances sensitivity for CBNA in pg/mL ranges. Immunoassays using CBNA-specific monoclonal antibodies are emerging but require cross-reactivity validation against CBN and other acids. Pre-analytical steps (e.g., solid-phase extraction) mitigate matrix effects in forensic toxicology .

Q. Methodological Recommendations

  • Experimental Design : Include stability controls (e.g., unheated CBNA samples) to confirm target analyte integrity.
  • Data Interpretation : Use multivariate statistics (e.g., PCA) to disentangle CBNA’s effects from confounding variables like THC degradation.
  • Reporting Standards : Adopt the CONSORT checklist for preclinical studies to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.